(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of (2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5Thiazole derivatives, a key structural component of this compound, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds often target enzymes or receptors that are critical for the survival or replication of pathogens or cancer cells .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often inhibiting enzyme activity or blocking receptor signaling . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to affect a wide range of pathways, including those involved in bacterial cell wall synthesis, viral replication, and cancer cell proliferation . The downstream effects of these interactions can include the death of pathogens or cancer cells, or the inhibition of their growth and replication .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme critical for bacterial cell wall synthesis, the result could be the death of the bacteria. If it blocks a receptor necessary for cancer cell proliferation, the result could be the inhibition of cancer growth .
Biological Activity
The compound (2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 330.41 g/mol
Structural Features
The compound features:
- A thiazole ring , which is known for its role in various biological activities.
- A spirocyclic structure , contributing to its unique conformational properties.
- The presence of a methanone functional group , which may enhance reactivity and binding to biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its activity against common pathogens, demonstrating notable efficacy.
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Candida albicans | 12 | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, suggesting a potential mechanism involving the activation of caspases.
Case Study: Breast Cancer Cell Lines
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in:
- Cell Viability Reduction : 70% at 50 µM concentration.
- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP were observed, indicating activation of apoptotic pathways.
Neuroprotective Effects
Recent research has suggested that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications.
The neuroprotective effects are hypothesized to involve:
- Modulation of oxidative stress pathways.
- Inhibition of inflammatory cytokines.
- Promotion of neuronal survival through upregulation of neurotrophic factors.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily hepatic metabolism with potential involvement of cytochrome P450 enzymes.
- Elimination Half-life : Approximately 4 hours, indicating a need for multiple dosing for sustained effects.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(15-13-24-16(19-15)14-5-2-1-3-6-14)20-9-7-18(8-10-20)22-11-4-12-23-18/h1-3,5-6,13H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZTVDVXPDUWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.